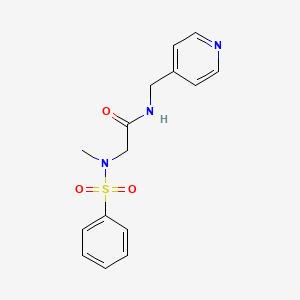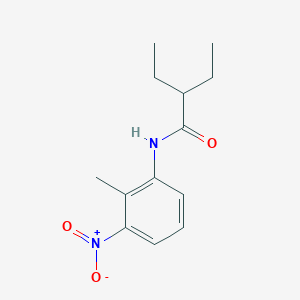![molecular formula C21H20N2O4S2 B5757169 N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has shown potential as a chemotherapeutic agent by inhibiting the growth of cancer cells. In drug discovery, N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been used as a scaffold for the development of novel drugs due to its unique chemical structure. In neuroscience, N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels. N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of ion channel activity, and inhibition of carbonic anhydrase activity. N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to have anti-inflammatory effects and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of novel drugs. N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has also shown potential as a chemotherapeutic agent and has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. One limitation of using N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several possible future directions for research on N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is the development of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide-based drugs for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide, including its effects on ion channels and enzymes. Additionally, further research could explore the potential applications of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide involves a multi-step process, and it has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide's mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels. N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of ion channel activity, and inhibition of carbonic anhydrase activity. While there are advantages and limitations to using N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments, there are several possible future directions for research on N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide, including the development of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide-based drugs and the investigation of its mechanism of action.
Synthesemethoden
N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylsulfonyl chloride with N-phenylsulfonylbenzenecarboximidamide, followed by the addition of N-methylmorpholine and N-methylpiperazine. The final product is obtained through a purification process involving recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-N-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-17-13-15-20(16-14-17)29(26,27)23(2)21(18-9-5-3-6-10-18)22-28(24,25)19-11-7-4-8-12-19/h3-16H,1-2H3/b22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVRJSAOCWYRE-QURGRASLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)





![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)


![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
